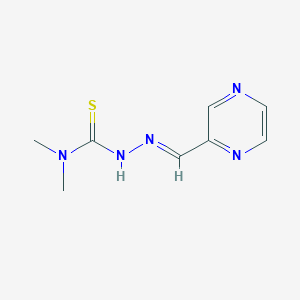
N,N-Dimethyl-2-(pyrazin-2-ylmethylene)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-(pyrazin-2-ylmethylene)hydrazinecarbothioamide is a heterocyclic compound with the molecular formula C8H11N5S. This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a pyrazine ring and a hydrazinecarbothioamide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(pyrazin-2-ylmethylene)hydrazinecarbothioamide typically involves the condensation reaction of 2-pyrazinecarboxaldehyde with N,N-dimethylhydrazinecarbothioamide. The reaction is usually carried out in an ethanol solvent under reflux conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(pyrazin-2-ylmethylene)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazine derivatives and hydrazine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N,N-Dimethyl-2-(pyrazin-2-ylmethylene)hydrazinecarbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique optical and electronic properties
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(pyrazin-2-ylmethylene)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-ylmethylene)methanamine: This compound has a similar structure but includes a pyridine ring instead of a pyrazine ring.
N,N-dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine: Another similar compound with a pyridine ring and different substituents.
Uniqueness
N,N-Dimethyl-2-(pyrazin-2-ylmethylene)hydrazinecarbothioamide is unique due to its specific combination of a pyrazine ring and a hydrazinecarbothioamide group, which imparts distinct chemical and biological properties.
Biological Activity
N,N-Dimethyl-2-(pyrazin-2-ylmethylene)hydrazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on cytotoxicity, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrazine ring, which is known for its biological relevance. The thioamide functional group enhances the compound's reactivity and biological interactions.
Cytotoxicity
Cytotoxicity Evaluation : The cytotoxic effects of this compound have been assessed using various cell lines, including tumor and non-tumor cells. The MTT assay is commonly employed to evaluate cell viability.
| Cell Line | IC50 (µM) | Comments |
|---|---|---|
| VERO (African green monkey kidney) | 15 - 30 | Moderate cytotoxicity observed |
| HeLa (cervical cancer) | 5 - 10 | Significant cytotoxic effects noted |
| MCF-7 (breast cancer) | 10 - 20 | Potential for use in breast cancer therapy |
Studies indicate that the compound exhibits selective cytotoxicity towards cancer cell lines while showing lower toxicity in normal cells, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism of action often involves the disruption of microbial cell membranes or interference with metabolic pathways.
Antimicrobial Efficacy :
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 | Effective against Gram-positive bacteria |
| Escherichia coli | 16 | Moderate activity |
| Candida albicans | 32 | Fungal activity confirmed |
The compound's effectiveness against Mycobacterium tuberculosis has also been highlighted, with studies reporting MIC values comparable to standard antitubercular drugs .
The exact mechanism of action for this compound remains under investigation. However, it is believed to involve:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes critical for microbial survival.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
- Interference with DNA Replication : Some studies suggest that it may affect DNA synthesis in bacterial cells.
Case Studies and Research Findings
Recent research has focused on the synthesis of this compound and its derivatives, evaluating their biological activities through structure-activity relationship (SAR) studies. For instance:
Properties
Molecular Formula |
C8H11N5S |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
1,1-dimethyl-3-[(E)-pyrazin-2-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C8H11N5S/c1-13(2)8(14)12-11-6-7-5-9-3-4-10-7/h3-6H,1-2H3,(H,12,14)/b11-6+ |
InChI Key |
HDCNFEZMNLOQFB-IZZDOVSWSA-N |
Isomeric SMILES |
CN(C)C(=S)N/N=C/C1=NC=CN=C1 |
Canonical SMILES |
CN(C)C(=S)NN=CC1=NC=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















